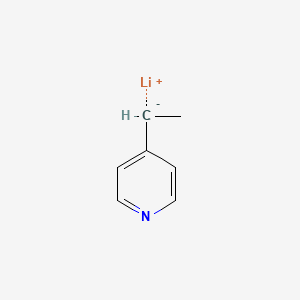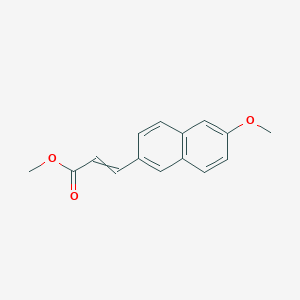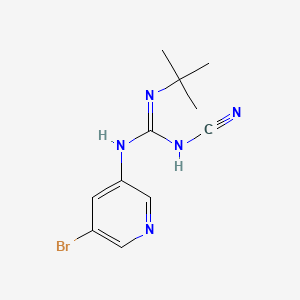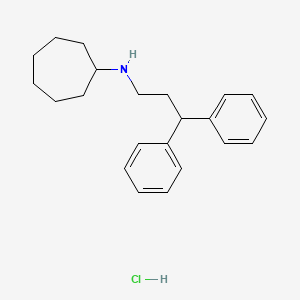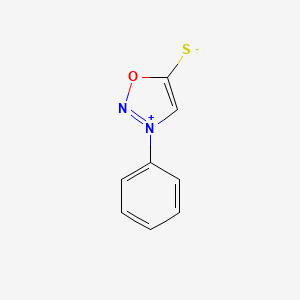![molecular formula C10H16O B14621623 1-(Propan-2-yl)bicyclo[2.2.1]heptan-2-one CAS No. 59247-60-8](/img/structure/B14621623.png)
1-(Propan-2-yl)bicyclo[2.2.1]heptan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Propan-2-yl)bicyclo[2.2.1]heptan-2-one, also known as camphor, is a bicyclic monoterpene ketone. It is a naturally occurring compound found in the wood of the camphor laurel (Cinnamomum camphora) and other related trees. Camphor has a strong, aromatic odor and is widely used in various applications, including medicinal, industrial, and chemical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Propan-2-yl)bicyclo[2.2.1]heptan-2-one can be synthesized through several methods. One common method involves the oxidation of borneol or isoborneol using oxidizing agents such as chromic acid or potassium permanganate. Another method includes the catalytic hydrogenation of camphene, followed by oxidation.
Industrial Production Methods: Industrial production of camphor typically involves the steam distillation of camphor laurel wood, followed by purification through sublimation. Synthetic camphor can also be produced from alpha-pinene, a compound found in turpentine oil, through a series of chemical reactions including isomerization, hydration, and oxidation.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Propan-2-yl)bicyclo[2.2.1]heptan-2-one undergoes various chemical reactions, including:
Oxidation: Camphor can be oxidized to camphoric acid using strong oxidizing agents like nitric acid.
Reduction: Reduction of camphor with sodium borohydride or lithium aluminum hydride yields borneol or isoborneol.
Substitution: Camphor can undergo halogenation reactions, such as bromination, to form bromocamphor.
Common Reagents and Conditions:
Oxidation: Nitric acid, potassium permanganate, chromic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bromine, chlorine.
Major Products Formed:
Oxidation: Camphoric acid.
Reduction: Borneol, isoborneol.
Substitution: Bromocamphor, chlorocamphor.
Aplicaciones Científicas De Investigación
1-(Propan-2-yl)bicyclo[2.2.1]heptan-2-one has a wide range of scientific research applications:
Chemistry: Used as a chiral building block in organic synthesis and as a standard in spectroscopic analysis.
Biology: Studied for its antimicrobial and insecticidal properties.
Medicine: Utilized in topical analgesics, decongestants, and anti-inflammatory formulations.
Industry: Employed in the production of plastics, lacquers, and explosives.
Mecanismo De Acción
The mechanism of action of 1-(Propan-2-yl)bicyclo[2.2.1]heptan-2-one involves its interaction with various molecular targets and pathways. In biological systems, camphor acts as a counterirritant, stimulating nerve endings and providing a cooling sensation. It also exhibits antimicrobial activity by disrupting microbial cell membranes and inhibiting enzyme activity.
Comparación Con Compuestos Similares
1-(Propan-2-yl)bicyclo[2.2.1]heptan-2-one can be compared with other similar compounds, such as:
Borneol: A bicyclic monoterpene alcohol that can be oxidized to camphor.
Isoborneol: An isomer of borneol, also a precursor to camphor.
Camphene: A bicyclic monoterpene that can be hydrogenated to form camphor.
Uniqueness: Camphor is unique due to its wide range of applications, strong aromatic odor, and its ability to undergo various chemical transformations. Its natural occurrence and ease of synthesis make it a valuable compound in multiple fields.
Propiedades
Número CAS |
59247-60-8 |
|---|---|
Fórmula molecular |
C10H16O |
Peso molecular |
152.23 g/mol |
Nombre IUPAC |
1-propan-2-ylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C10H16O/c1-7(2)10-4-3-8(6-10)5-9(10)11/h7-8H,3-6H2,1-2H3 |
Clave InChI |
KLINIJZHLLTAOX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C12CCC(C1)CC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


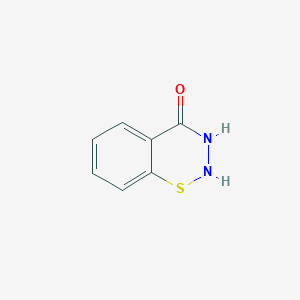
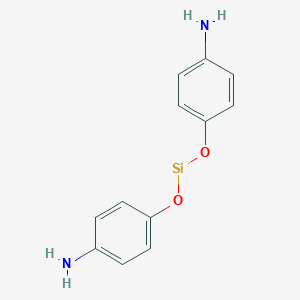
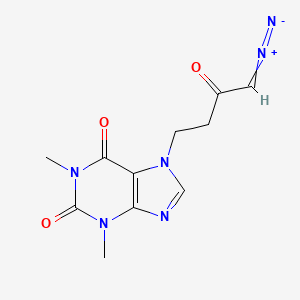
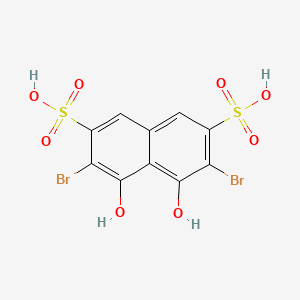
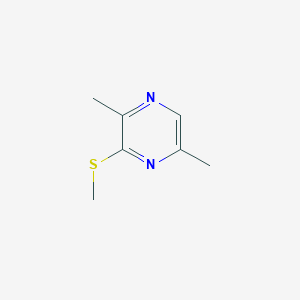
![1-[2-(2-Chlorophenyl)-4-methylpentyl]imidazole;nitric acid](/img/structure/B14621577.png)
